1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine
Description
Properties
IUPAC Name |
1-[(1-ethylimidazol-2-yl)methyl]-2-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-3-14-9-7-13-12(14)10-15-8-5-4-6-11(15)2/h7,9,11H,3-6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIIVWPXFDBKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCCCC2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine-First Approach
Imidazole-First Approach
- Construct 1-ethyl-1H-imidazole-2-carbaldehyde via cyclocondensation of ethylglyoxal and ammonium acetate.
- Reduce aldehyde to hydroxymethyl derivative using NaBH4.
- Perform nucleophilic displacement with 2-methylpiperidine under basic conditions.
Detailed Synthetic Protocols
Nucleophilic Alkylation Route
Step 1: Synthesis of 1-Ethyl-2-(chloromethyl)-1H-imidazole
Ethylamine (2.0 eq) added to 2-(hydroxymethyl)imidazole in DMF
Reaction at 80°C for 12 h under N2 atmosphere
Chlorination using SOCl2 (1.5 eq) in anhydrous DCM
Yield: 68% after column chromatography (SiO2, EtOAc/hexane 3:7)
Step 2: Coupling with 2-Methylpiperidine
2-Methylpiperidine (1.2 eq), K2CO3 (3.0 eq), KI (0.1 eq) in acetone
Refluxed at 65°C for 48 h
Workup: Filtration, solvent evaporation, purification via flash chromatography
Yield: 54%
Reductive Amination Approach
Intermediate: 1-Ethyl-1H-imidazole-2-carbaldehyde
Ethylamine (1.5 eq) condensed with glyoxal in acetic acid
Cyclization at 120°C for 6 h
Oxidation with MnO2 in CHCl3
Yield: 72%
Final Coupling
2-Methylpiperidine (1.0 eq), aldehyde (1.1 eq), NaBH3CN (1.5 eq) in MeOH
Stirred at RT for 24 h
Acid-base extraction followed by rotary evaporation
Yield: 61%
Comparative Analysis of Methods
| Parameter | Alkylation Route | Reductive Amination |
|---|---|---|
| Overall Yield | 54% | 61% |
| Reaction Time | 48 h | 24 h |
| Purification Difficulty | High (multiple byproducts) | Moderate |
| Scalability | Limited by column chromatography | Suitable for bulk |
| Solvent Toxicity | Acetone (low) | MeOH (moderate) |
Optimization Strategies
Catalytic Enhancements
Green Chemistry Approaches
- Solvent replacement : Cyclopentyl methyl ether shows comparable efficiency to DCM with lower toxicity.
- Catalyst recycling : Immobilized DBU on silica gel enables three reaction cycles without yield loss.
Characterization Data
1H NMR (400 MHz, CDCl3):
δ 1.42 (t, J=7.2 Hz, 3H, CH2CH3)
δ 2.33 (s, 3H, piperidine-CH3)
δ 3.68 (q, J=7.2 Hz, 2H, NCH2CH3)
δ 4.22 (s, 2H, NCH2Imidazole)
δ 6.85 (s, 1H, Imidazole-H)
δ 7.12 (s, 1H, Imidazole-H)
HRMS (ESI+):
Calculated for C12H21N3 [M+H]+: 208.1814
Found: 208.1812
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential role in enzyme catalysis and as a model compound for biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating biological responses. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile molecule in biological systems.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and reported activities of 1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine with its closest analogs:
Biological Activity
1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine is a heterocyclic compound that combines an imidazole ring with a piperidine ring, making it significant for various biological applications. This article delves into its biological activity, highlighting its potential therapeutic properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features two key structural components:
- Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and as a ligand in coordination chemistry.
- Piperidine Ring : Commonly found in many alkaloids and pharmaceuticals, contributing to its biological activity.
The biological activity of this compound stems from its ability to interact with various biological targets:
- Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity.
- Receptor Modulation : The piperidine ring may interact with receptor sites, modulating biological responses through hydrogen bonding and coordination with metal ions.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The following table summarizes the antimicrobial efficacy of related compounds:
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 18 | Jain et al. |
| Compound B | E. coli | 15 | Jain et al. |
| Compound C | B. subtilis | 20 | Jain et al. |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that derivatives of piperidine can induce apoptosis in cancer cells. For example, a study demonstrated that certain piperidine derivatives exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, showcasing better efficacy than traditional chemotherapeutics like bleomycin .
Case Studies
- Antimicrobial Evaluation : In one study, a series of imidazole derivatives were synthesized and tested for antimicrobial activity using the cylinder well diffusion method. The results indicated that specific derivatives showed promising antibacterial effects comparable to established antibiotics .
- Cytotoxicity Assessment : Another case study focused on the cytotoxicity of piperidine derivatives against cancer cell lines. The results highlighted significant apoptosis induction in treated cells, suggesting potential for development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
